molecular formula C32H42O2Si2 B12550922 3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol CAS No. 190661-84-8

3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol

Cat. No.: B12550922
CAS No.: 190661-84-8
M. Wt: 514.8 g/mol
InChI Key: HJHCQOWIMGPCKV-UHFFFAOYSA-N
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Description

3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol: is a complex organic compound characterized by the presence of two tert-butyl(dimethyl)silyl groups attached to a binaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as an intermediate, which then reacts with the hydroxyl groups to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar protection strategies using tert-butyl(dimethyl)silyl chloride and appropriate bases and solvents. The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions can occur with nucleophiles like organolithium or Grignard reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or organic solvents.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Organolithium reagents in anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol is used as a protecting group for hydroxyl functionalities. It is also employed in the synthesis of complex organic molecules where selective protection and deprotection of hydroxyl groups are required .

Biology and Medicine:

Industry: In the industrial sector, this compound may be used in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl groups protect hydroxyl functionalities from unwanted reactions during synthetic processes. The protection is achieved through the formation of stable silyl ethers, which can be selectively removed under mild conditions using reagents like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) .

Comparison with Similar Compounds

    tert-Butyldimethylsilyl chloride: Used as a silylation agent for protecting hydroxyl groups.

    Trimethylsilyl chloride: Another silylation agent, but less stable compared to tert-butyldimethylsilyl chloride.

    Triisopropylsilyl chloride: Provides steric hindrance and stability similar to tert-butyldimethylsilyl chloride.

Uniqueness: 3,3’-Bis[tert-butyl(dimethyl)silyl][1,1’-binaphthalene]-2,2’-diol is unique due to its binaphthalene core, which provides additional rigidity and potential for chiral applications. The presence of two tert-butyl(dimethyl)silyl groups enhances its stability and makes it a valuable compound for selective protection in complex organic syntheses.

Properties

CAS No.

190661-84-8

Molecular Formula

C32H42O2Si2

Molecular Weight

514.8 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]-1-[3-[tert-butyl(dimethyl)silyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C32H42O2Si2/c1-31(2,3)35(7,8)25-19-21-15-11-13-17-23(21)27(29(25)33)28-24-18-14-12-16-22(24)20-26(30(28)34)36(9,10)32(4,5)6/h11-20,33-34H,1-10H3

InChI Key

HJHCQOWIMGPCKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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